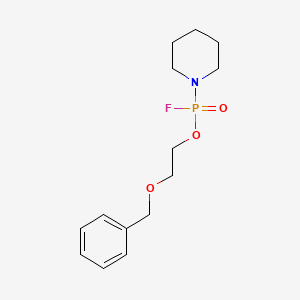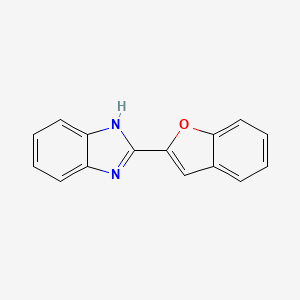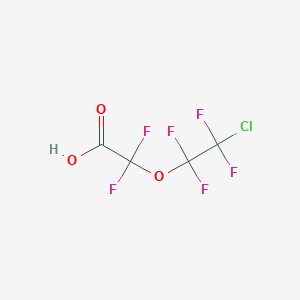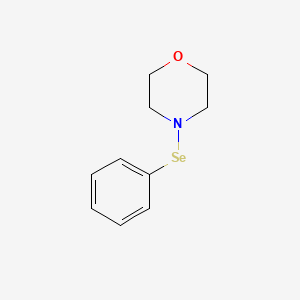
Phosphonofluoridic acid, 1-piperidinyl-, 2-(phenylmethoxy)ethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phosphonofluoridic acid, 1-piperidinyl-, 2-(phenylmethoxy)ethyl ester is a chemical compound that belongs to the class of organophosphorus compounds These compounds are characterized by the presence of a phosphorus atom bonded to carbon and fluorine atoms
Méthodes De Préparation
The synthesis of phosphonofluoridic acid, 1-piperidinyl-, 2-(phenylmethoxy)ethyl ester typically involves the reaction of phosphonofluoridic acid derivatives with piperidine and 2-(phenylmethoxy)ethanol. The reaction conditions often include the use of a suitable solvent and a catalyst to facilitate the reaction. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Phosphonofluoridic acid, 1-piperidinyl-, 2-(phenylmethoxy)ethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Hydrolysis: The ester bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding alcohol and phosphonic acid derivatives
Applications De Recherche Scientifique
Phosphonofluoridic acid, 1-piperidinyl-, 2-(phenylmethoxy)ethyl ester has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: The compound is studied for its potential as an enzyme inhibitor, particularly in the inhibition of acetylcholinesterase.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating diseases related to enzyme dysregulation.
Industry: The compound is used in the development of pesticides and other agrochemicals due to its ability to inhibit specific enzymes in pests
Mécanisme D'action
The mechanism of action of phosphonofluoridic acid, 1-piperidinyl-, 2-(phenylmethoxy)ethyl ester involves the inhibition of enzymes by forming a covalent bond with the active site of the enzyme. This covalent bond formation leads to the inactivation of the enzyme, preventing it from catalyzing its substrate. The molecular targets of this compound include enzymes such as acetylcholinesterase, which plays a crucial role in neurotransmission .
Comparaison Avec Des Composés Similaires
Phosphonofluoridic acid, 1-piperidinyl-, 2-(phenylmethoxy)ethyl ester can be compared with other similar compounds, such as:
Phosphonofluoridic acid, 1-pyrrolidinyl-, 2-(phenylmethoxy)ethyl ester: This compound has a similar structure but contains a pyrrolidine ring instead of a piperidine ring.
Phosphonofluoridic acid, (1-methylethyl)-, cyclopentyl ester: This compound features a cyclopentyl ester group and an isopropyl group attached to the phosphorus atom.
Cyclohexyl ethylphosphonofluoridate: This compound has a cyclohexyl group and an ethyl group attached to the phosphorus atom
The uniqueness of this compound lies in its specific structural features, which confer distinct reactivity and biological activity compared to its analogs.
Propriétés
| 85473-42-3 | |
Formule moléculaire |
C14H21FNO3P |
Poids moléculaire |
301.29 g/mol |
Nom IUPAC |
1-[fluoro(2-phenylmethoxyethoxy)phosphoryl]piperidine |
InChI |
InChI=1S/C14H21FNO3P/c15-20(17,16-9-5-2-6-10-16)19-12-11-18-13-14-7-3-1-4-8-14/h1,3-4,7-8H,2,5-6,9-13H2 |
Clé InChI |
XGFXJZYOVBVQMP-UHFFFAOYSA-N |
SMILES canonique |
C1CCN(CC1)P(=O)(OCCOCC2=CC=CC=C2)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![3-Methyl-1-(4-methylphenyl)-3-azabicyclo[3.1.0]hexane](/img/structure/B14422698.png)


